molecular formula C13H10Cl2N2O2S B2797117 N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 91719-04-9

N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2797117
CAS No.: 91719-04-9
M. Wt: 329.2
InChI Key: GXHCURFFVDKZPK-UHFFFAOYSA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]benzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 2,4-dichlorobenzaldehyde with benzenesulfonohydrazide.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-11-7-6-10(13(15)8-11)9-16-17-20(18,19)12-4-2-1-3-5-12/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHCURFFVDKZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the following molecular formula:

  • Molecular Formula : C13H10Cl2N2O2S
  • CAS Number : 91719-04-9

The compound is synthesized through a condensation reaction between 2,4-dichlorobenzaldehyde and benzenesulfonohydrazide, typically under acidic or basic conditions to facilitate the removal of water and formation of the hydrazone linkage. The reaction can be summarized as follows:

2 4 Dichlorobenzaldehyde+BenzenesulfonohydrazideN E 2 4 dichlorophenyl methylidene benzenesulfonohydrazide+H2O\text{2 4 Dichlorobenzaldehyde}+\text{Benzenesulfonohydrazide}\rightarrow \text{N E 2 4 dichlorophenyl methylidene benzenesulfonohydrazide}+\text{H}_2\text{O}

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In particular, compounds with similar structures have shown efficacy against bacteria and fungi. The presence of the dichlorophenyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its therapeutic effectiveness.

Table 1: Comparison of Antimicrobial Activities of Related Compounds

Compound NameStructure FeaturesAntimicrobial Activity
This compoundDichloro substituentHigh
N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazideChloro substituentModerate
N'-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazideNitro substituentLow

2.2 Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. The sulfonyl hydrazone functional group is believed to play a critical role in these activities.

3.1 Study on Antimycobacterial Activity

A study published in MDPI demonstrated the antimycobacterial activity of sulfonyl hydrazones, with this compound being a candidate for further investigation against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) of related compounds ranged from 0.07 to 0.32 µM, indicating strong activity comparable to standard treatments like isoniazid .

3.2 Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using human embryonic kidney cells and mouse fibroblast cell lines. Results indicated low cytotoxicity with selectivity indices (SI) exceeding 1000 for many derivatives tested, suggesting a favorable therapeutic window .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Intermolecular Interactions : The compound's structure allows for hydrogen bonding and other interactions that may enhance its binding affinity to biological targets.
  • Pathway Modulation : It may influence various signaling pathways associated with inflammation and microbial resistance.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a sulfonohydrazone functional group and a dichlorophenyl moiety. Its molecular formula is C13H10Cl2N2O2SC_{13}H_{10}Cl_2N_2O_2S with a molecular weight of 329.2 g/mol. The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and benzenesulfonohydrazide under acidic or basic conditions, facilitating the formation of the hydrazone linkage through water removal.

Biological Activities

N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the dichlorophenyl group enhances its ability to penetrate biological membranes, potentially increasing its therapeutic efficacy.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures have shown anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antitubercular Activity : Sulfonyl hydrazones are known for their antitubercular activity. This compound may also be explored for its potential in treating tuberculosis due to its structural similarities with known antitubercular agents.

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound in various contexts:

  • Antimicrobial Efficacy Study : A study focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Exploration : Research analyzing the anti-inflammatory effects of this compound demonstrated a reduction in inflammatory markers in vitro. Further investigation into its mechanism revealed modulation of cytokine production.
  • Pharmacokinetics and Toxicology : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable ADME characteristics with low toxicity profiles in preliminary tests.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key structural variations among analogs arise from substituents on the aryl aldehyde moiety. These modifications impact electronic properties, solubility, and intermolecular interactions:

Compound Name Substituent(s) on Aryl Ring Key Structural Features Molecular Formula
Target Compound 2,4-Dichloro Electron-withdrawing, steric hindrance C₁₃H₁₀Cl₂N₂O₂S
N′-[(E)-(4-Chlorophenyl)methylidene]benzenesulfonohydrazide 4-Chloro Para-substituted, moderate electron withdrawal C₁₃H₁₁ClN₂O₂S
N′-[(E)-(4-Nitrophenyl)methylidene]benzenesulfonohydrazide 4-Nitro Strong electron withdrawal, polar C₁₃H₁₁N₃O₄S
N′-[(E)-(4-Fluorophenyl)methylidene]benzenesulfonohydrazide 4-Fluoro Moderate electron withdrawal, small size C₁₃H₁₁FN₂O₂S
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]benzenesulfonohydrazide 4-Hydroxy-3-methoxy Electron-donating (OH, OMe), H-bonding C₁₄H₁₃N₂O₄S

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability and electrophilicity, favoring applications in catalysis or sensor development .
  • Electron-donating groups (e.g., OMe, OH) improve solubility and bioactivity via H-bonding interactions .

Key Observations :

  • Lower yields (e.g., 34% for 4-nitro derivative ) correlate with strong electron-withdrawing groups, which may slow imine formation.
  • Higher yields (e.g., 72% for indole-acetohydrazide ) are achieved with electron-rich aldehydes, enhancing nucleophilicity.
  • The target compound’s synthesis is inferred to require extended reaction times (~5–7 h) due to steric hindrance from 2,4-dichloro substitution.
Chemical Sensing:
  • Arsenic Detection: (E)-N′-(2-Nitrobenzylidene)-benzenesulfonohydrazide demonstrated selective As³⁺ sensing via electrochemical methods .
  • Lead Detection: N′-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide was used as a Pb²⁺ sensor .
Material Science:
  • Corrosion Inhibition: Sulfonohydrazides with dimethylamino groups (e.g., MBSH, MpTSH) showed >90% efficiency for steel in HCl, attributed to adsorption via lone pairs on N and S atoms .

Target Compound’s Inferred Properties: The 2,4-dichloro substitution likely enhances stability in acidic environments (cf. corrosion inhibitors ) but may reduce solubility compared to hydroxy/methoxy analogs. Potential applications in heavy metal sensing or agrochemicals are plausible but require experimental validation.

Q & A

Basic Research Questions

Q. How can the synthesis of N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide be optimized for high purity and yield?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and benzenesulfonohydrazide. Key parameters include:

  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete imine bond formation .
  • Solvent Selection : Use ethanol or methanol as solvents, which balance polarity and solubility for intermediate steps .
  • Catalyst Use : Acidic catalysts (e.g., glacial acetic acid) enhance reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), hydrazide NH (δ 10.2–11.5 ppm), and the E-configuration of the imine bond (coupling constant J ≈ 12–14 Hz) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and imine (C=N, δ ~150 ppm) groups .
  • FTIR : Detect N–H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use disc diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to determine IC₅₀ values .
  • Enzyme Inhibition : Test inhibition of COX-2 or urease enzymes via spectrophotometric methods .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., COX-2, DNA gyrase). Focus on hydrogen bonds with sulfonamide groups and π-π stacking with dichlorophenyl rings .
  • MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., N′-[(E)-(4-chlorophenyl)methylidene] derivatives) to identify shifts caused by electron-withdrawing Cl groups .
  • X-ray Crystallography : Resolve ambiguities in E/Z configuration or crystal packing effects (e.g., intermolecular H-bonding) .
  • Dynamic NMR : For tautomeric equilibria, analyze temperature-dependent spectra to detect exchange broadening .

Q. How does substitution on the phenyl ring (2,4-dichloro vs. other halogens) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with Br, F, or NO₂ substituents and compare:
  • Lipophilicity : LogP values (via HPLC) correlate with membrane permeability .
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving enzyme inhibition .
  • Biological Testing : IC₅₀ values against cancer cells show dichloro derivatives often outperform mono-substituted analogs due to enhanced hydrophobic interactions .

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